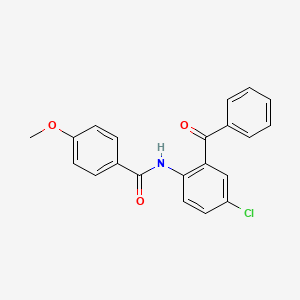

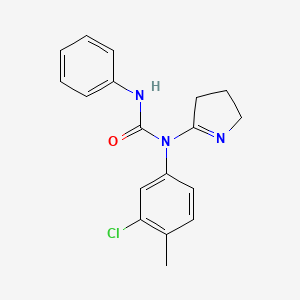

4-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a heteroaromatic organic compound with potential applications in various fields of research and industry1.

I’m sorry I couldn’t be of more help. If you have any other questions or need assistance with a different topic, feel free to ask.

Scientific Research Applications

Synthesis and Molecular Docking

Research includes the synthesis of novel pyridine and fused pyridine derivatives, with applications in molecular docking studies targeting specific proteins. These compounds exhibit antimicrobial and antioxidant activity, illustrating their potential in drug discovery and the development of new therapeutic agents (Flefel et al., 2018).

Antioxidant Properties

Studies on 6-substituted-2,4-dimethyl-3-pyridinols revealed their significant antioxidant properties. The synthetic strategy and the resulting compounds' effectiveness as phenolic chain-breaking antioxidants demonstrate their potential in addressing oxidative stress-related conditions (Wijtmans et al., 2004).

Synthesis of 1,4-Dihydropyridine Derivatives

Research on synthesizing 1,4-dihydropyridine derivatives from specific starting compounds shows the versatility of pyridine derivatives in creating compounds with potential medicinal properties. These derivatives' yields and transformations highlight the adaptability of pyridine frameworks in chemical syntheses (Stanovnik et al., 2002).

Antimicrobial and Antitumor Activities

Another application involves the microwave-assisted synthesis of pyrazolopyridines, showing significant antioxidant, antitumor, and antimicrobial activities. This research underscores the importance of novel synthesis methods in rapidly producing compounds with diverse biological activities (El‐Borai et al., 2013).

Electronic Communication in Metal-Organic Hybrids

The study of bridged dimers of triruthenium clusters with various ligands illustrates the impact of electronic communication on the rates of intramolecular electron transfer. Such research has implications for the design of materials with specific electronic properties (Salsman et al., 2006).

properties

IUPAC Name |

4-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3/c1-19(2)13-4-5-14(18-17-13)24-12-6-7-21(10-12)16(23)11-8-15(22)20(3)9-11/h4-5,11-12H,6-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVIZRNKIHNPPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

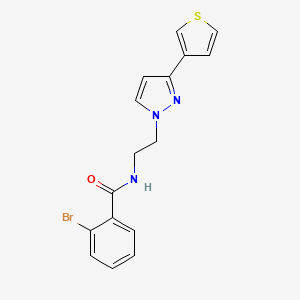

![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)

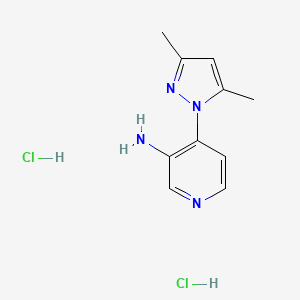

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)

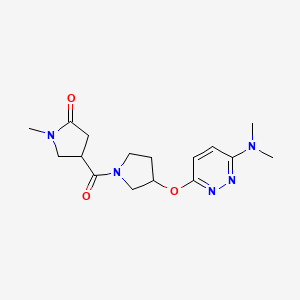

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)

![4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2406553.png)

![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)